molecular formula C10H18N2O2 B14880133 10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one

10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one

Cat. No.: B14880133
M. Wt: 198.26 g/mol
InChI Key: UXZMASKSFOPERW-UHFFFAOYSA-N
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Description

10-Methyl-7-oxa-3,10-diazaspiro[56]dodecan-9-one is a spiro compound characterized by its unique structure, which includes a spiro linkage between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one
  • 3-oxa-7,10-diazaspiro[5.6]dodecan-11-one
  • 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one

Uniqueness

10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one is unique due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms within its structure. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

10-methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one

InChI

InChI=1S/C10H18N2O2/c1-12-7-4-10(14-8-9(12)13)2-5-11-6-3-10/h11H,2-8H2,1H3

InChI Key

UXZMASKSFOPERW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCNCC2)OCC1=O

Origin of Product

United States

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